Cas no 338753-20-1 (4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide)

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide structure
338753-20-1 structure
Product name:4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
CAS No:338753-20-1
MF:
Molecular Weight:
MDL:MFCD00141900
CID:4647615

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
    • MDL: MFCD00141900

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB297337-1 g
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide; .
338753-20-1
1 g
€1,312.80 2023-07-20
abcr
AB297337-500mg
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide; .
338753-20-1
500mg
€678.60 2025-02-19
A2B Chem LLC
AI72662-10mg
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
338753-20-1 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI72662-1g
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
338753-20-1 >90%
1g
$1295.00 2024-04-20
Ambeed
A918224-1g
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
338753-20-1 90%
1g
$611.0 2024-04-19
A2B Chem LLC
AI72662-5mg
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
338753-20-1 >90%
5mg
$214.00 2024-04-20
abcr
AB297337-500 mg
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide; .
338753-20-1
500 mg
€678.60 2023-07-20
abcr
AB297337-1g
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide; .
338753-20-1
1g
€1312.80 2025-02-19
A2B Chem LLC
AI72662-500mg
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
338753-20-1 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI72662-1mg
4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
338753-20-1 >90%
1mg
$201.00 2024-04-20

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide 関連文献

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamideに関する追加情報

Professional Introduction to 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (CAS No. 338753-20-1)

4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 338753-20-1, represents a novel class of molecules with potential applications in medicinal chemistry. The structural features of this compound, particularly the presence of a 4-(2,6-dichlorobenzoyl) moiety and a N-methyl-1H-pyrrole-2-carboxamide backbone, make it an intriguing candidate for further exploration in drug discovery.

The< strong>4-(2,6-dichlorobenzoyl) group introduces a high degree of electrophilicity to the molecule, which can be exploited in various chemical reactions and interactions. This feature is particularly valuable in the design of active pharmaceutical ingredients (APIs) where specific binding interactions with biological targets are desired. The< strong>N-methyl-1H-pyrrole-2-carboxamide moiety, on the other hand, provides a stable heterocyclic framework that can enhance the metabolic stability and bioavailability of potential drug candidates.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various therapeutic areas. The< strong>pyrrole scaffold is one of the most widely studied heterocycles in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The incorporation of chloro substituents in the benzoyl group further enhances the pharmacological properties of this compound by increasing its lipophilicity and binding affinity.

Recent studies have demonstrated the potential of< strong>4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide as a lead compound in the development of novel therapeutic agents. For instance, researchers have explored its activity against various enzymes and receptors involved in inflammatory pathways. The< strong>dichlorobenzoyl moiety has been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

The< strong>N-methyl group in the molecule contributes to its overall stability and solubility profile, making it an attractive candidate for further optimization. Additionally, the< strong>pyrrole-2-carboxamide backbone provides a unique structural motif that can be further modified to enhance binding interactions with biological targets. This flexibility allows for the design of derivatives with improved pharmacokinetic properties and reduced toxicity.

The synthesis of< strong>4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving efficient and scalable synthesis. These methods not only improve the overall yield but also minimize side reactions, leading to higher purity and better pharmacological activity.

In conclusion, 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (CAS No. 338753-20-1) represents a promising compound in the field of pharmaceutical research. Its unique structural features and potential applications in drug discovery make it an attractive candidate for further exploration. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play a significant role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:338753-20-1)4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
A1155734
Purity:99%
はかる:1g
Price ($):550.0